N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide
Overview
Description
N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide is a boronic ester derivative known for its unique chemical properties and applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound features a boron atom within a dioxaborolane ring, which is attached to a phenyl group and further connected to an acetamide moiety.
Scientific Research Applications
N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to create boron-containing biomolecules for studying enzyme inhibition and other biological processes.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Safety and Hazards
Future Directions
The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance . Amide local anesthetics, which this compound is a derivative of, are widely used in clinical cancer surgery . In vivo studies and clinical data show that the use of amide local anesthetics may be beneficial for cancer treatment .
Mechanism of Action
Target of Action
Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
This compound interacts with its targets through a process known as borylation . It is used in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It is known to be involved in the formation of aryl boronates through coupling with aryl iodides in the presence of a copper catalyst .
Result of Action
It is known to be used in the synthesis of various organic compounds .
Action Environment
It is known that the compound should be stored in a dry place, sealed, and at room temperature .
Biochemical Analysis
Biochemical Properties
N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide plays a crucial role in biochemical reactions, particularly in carbon-carbon coupling and carbon-heteroatom coupling reactions. It interacts with various enzymes and proteins, including those involved in the Suzuki-Miyaura cross-coupling reaction. The boronic acid moiety of the compound forms reversible covalent bonds with diols and other nucleophiles, facilitating its role as a key intermediate in these reactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and cellular metabolism. The compound’s ability to form reversible covalent bonds with biomolecules allows it to modulate cellular functions, including cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group of the compound interacts with enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s unique structure allows it to target specific biomolecules, making it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions. Studies have shown that the compound’s effects on cellular processes can vary depending on the duration of exposure, with prolonged exposure leading to more pronounced changes in cell function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and changes in cellular metabolism. Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. Its interactions with specific enzymes allow it to modulate metabolic pathways, making it a valuable tool for studying biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The compound’s ability to form reversible covalent bonds with biomolecules allows it to be selectively transported to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular functions. The compound’s unique structure allows it to interact with specific biomolecules, facilitating its localization within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide typically involves a multi-step process. One common method includes the following steps:
Borylation: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of a phenyl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.
Amidation: The resulting boronic ester is then subjected to an amidation reaction with acetamide under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can modify the acetamide moiety or the phenyl ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic ester under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various boronate esters.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the acetamide moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the phenyl and acetamide groups.
N-(4-ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Contains a similar boronic ester group but with different substituents.
Uniqueness
N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide is unique due to its combination of a boronic ester and an acetamide group, which provides distinct reactivity and applications in various fields. Its ability to form stable yet reversible covalent bonds with diols and other nucleophiles makes it particularly valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-11(18)17-10-12-7-6-8-13(9-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSKIJHLMVLDSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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